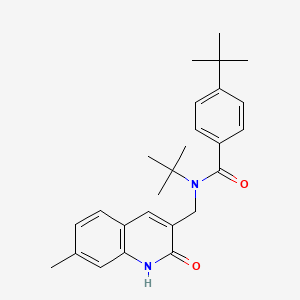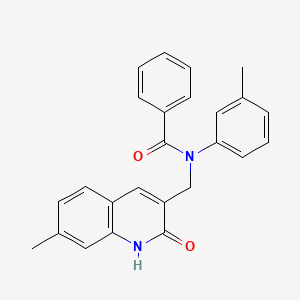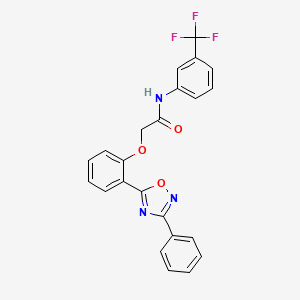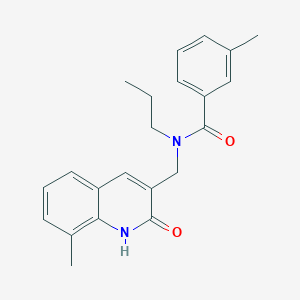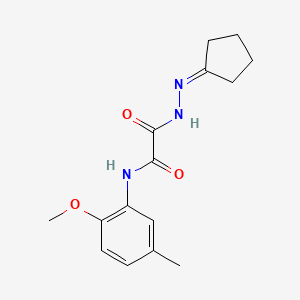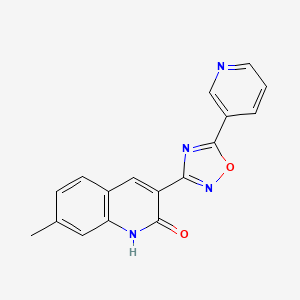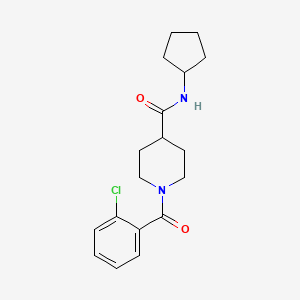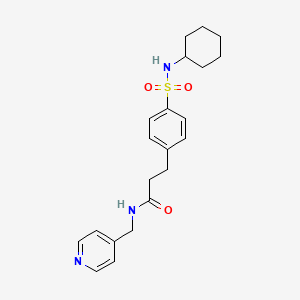
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as CPI-455, is a chemical compound that belongs to the class of selective inhibitors of histone methyltransferase G9a. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用機序
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide selectively inhibits the activity of histone methyltransferase G9a, which is involved in the regulation of gene expression. By inhibiting G9a, this compound leads to a decrease in the methylation of histone H3 lysine 9 (H3K9me2), resulting in the reactivation of tumor suppressor genes and the inhibition of oncogenes. This mechanism of action has been elucidated in several studies, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cancer cell migration and invasion. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the biochemical and physiological effects of this compound on normal cells and tissues have not been extensively studied.
実験室実験の利点と制限
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is its selectivity for G9a, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, the development of more potent and selective G9a inhibitors based on the structure of this compound is an area of ongoing research.
Conclusion:
This compound is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of G9a and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective G9a inhibitors.
合成法
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that starts with the preparation of 4-(cyclohexylamino)benzenesulfonamide. This intermediate is then reacted with 4-formylpyridine to form the final product, this compound. The synthesis of this compound has been reported in several research articles, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
科学的研究の応用
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-16-18-12-14-22-15-13-18)11-8-17-6-9-20(10-7-17)28(26,27)24-19-4-2-1-3-5-19/h6-7,9-10,12-15,19,24H,1-5,8,11,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPCAYZDJUCZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
